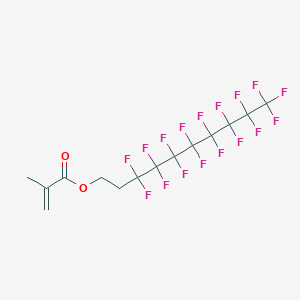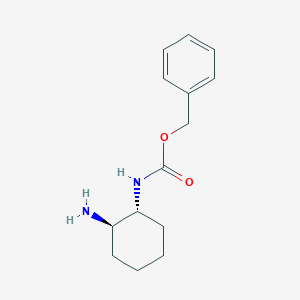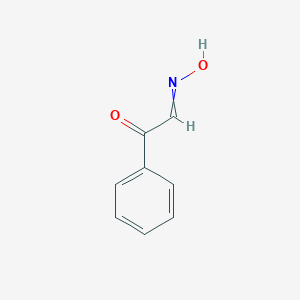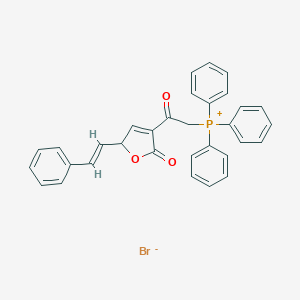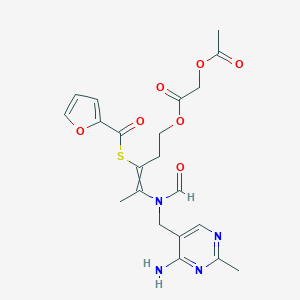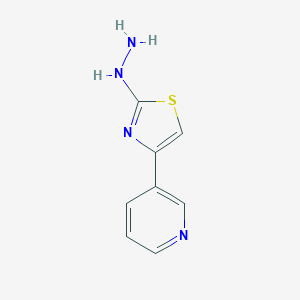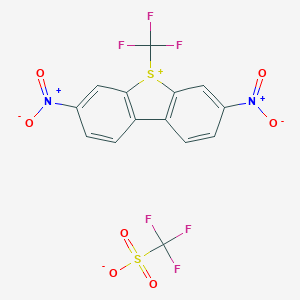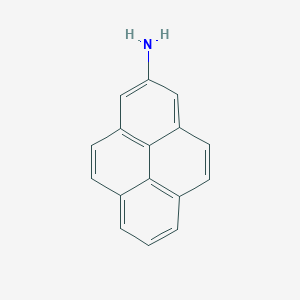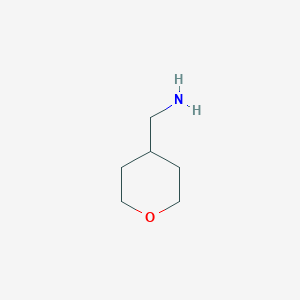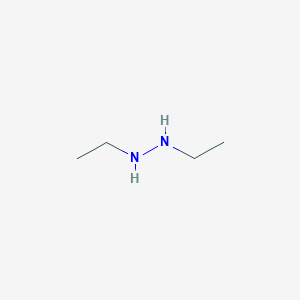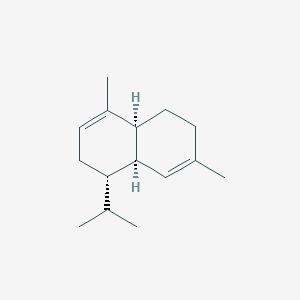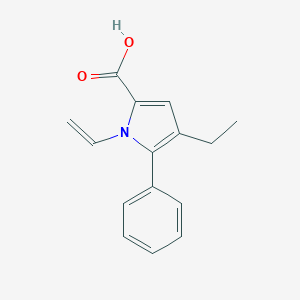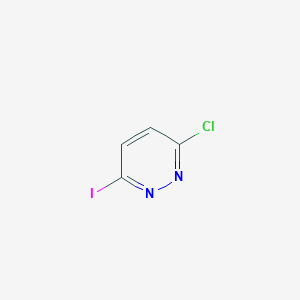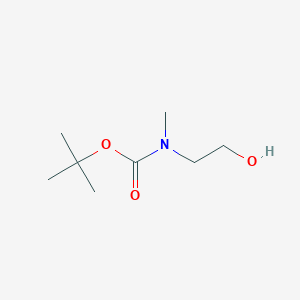
N-Boc-N-甲基氨基乙醇
描述
N-Boc-N-methyl-aminoethanol is a chemical compound that is part of a broader class of N-protected amino alcohols. The N-Boc group, also known as the t-butoxycarbonyl group, is commonly used in organic synthesis to protect the amine functionality during reactions. The methyl group attached to the nitrogen indicates that it is a secondary amine. This compound is relevant in the synthesis of various peptides and amino acid derivatives.
Synthesis Analysis
The synthesis of N-Boc protected amino alcohols and related compounds involves several steps, including protection, functional group transformations, and purification. For instance, the synthesis of related compounds such as N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine and N-Boc-α,α-disubstituted α-amino acids involves starting from different substrates like l-homoserine and allyl alcohols, respectively, and employing strategies like Fmoc-chemistry-based solid-phase peptide synthesis and diastereomerically pure intermediates . These methods highlight the versatility and complexity of synthesizing N-Boc protected amino compounds.
Molecular Structure Analysis
The molecular structure of N-Boc-N-methyl-aminoethanol would consist of an aminoethanol backbone with a methyl group attached to the nitrogen and a Boc group protecting the amine. The presence of the Boc group is crucial for the stability of the molecule during synthetic procedures, as it prevents unwanted side reactions involving the amine .
Chemical Reactions Analysis
N-Boc protected amino alcohols can undergo various chemical reactions. For example, they can be used in the synthesis of neoglycopeptides, where the amino acid is incorporated into peptides and then glycosylated . Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization of the amine . The reductive methylation of amino groups on the solid phase is another reaction that can be applied to peptides containing N-Boc protected amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-N-methyl-aminoethanol and related compounds are influenced by the protective groups and the overall molecular structure. The Boc group increases the steric bulk and modifies the solubility and reactivity of the compound. The presence of the methyl group on the nitrogen makes the amine less nucleophilic and more stable towards certain reactions. The synthesis and characterization of similar compounds, such as (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol, involve multiple steps and provide insights into the physical properties like solubility and the chemical properties such as reactivity and enantiomeric excess .
科学研究应用
N-Boc Protection of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol is used in the N-Boc protection of amines. This process involves the protection of the amine group, which is present in various biologically active compounds .
- Methods of Application : The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions. This process is performed at room temperature and does not require any auxiliary substances . Another method involves the use of di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol .
- Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield in a short reaction time. This method is noted for its mild conditions, inexpensive and easily available reagent, and the absence of any auxiliary substances . The method using Amberlyst-15 as a catalyst also showed excellent chemoselectivity .
Synthesis of Amides
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol can be used in the synthesis of amides .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : The method is described as highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Synthesis of Phosphatidyl Ethanolamines
- Scientific Field : Biochemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol is used in the synthesis of phosphatidyl ethanolamines .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : The method is described as effective for the synthesis of phosphatidyl ethanolamines .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol can be used in the dual protection of amino functions .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
One-Pot Amidation of N-Protected Amines
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol can be used in the one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Synthesis of Dehydroamino Acid Esters
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-N-methyl-aminoethanol can be used in the synthesis of dehydroamino acid esters .
- Methods of Application : A variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc2O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .
- Results or Outcomes : This method is highly effective for the synthesis of dehydroamino acid esters .
安全和危害
N-Boc-N-methyl-aminoethanol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
属性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methyl-aminoethanol | |
CAS RN |
57561-39-4 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


